molecular formula C10H14N2O4 B2876443 5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione CAS No. 94292-34-9

5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione

Cat. No.: B2876443
CAS No.: 94292-34-9
M. Wt: 226.232
InChI Key: KQGWDKDNHSCHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-Dihydroxy-1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8-dione is a bicyclic diketone derivative featuring a fused tricyclic framework with hydroxyl groups at positions 5 and 11.

Properties

IUPAC Name

5,11-dihydroxy-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-5-1-7-9(15)12-4-6(14)2-8(12)10(16)11(7)3-5/h5-8,13-14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGWDKDNHSCHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)N3CC(CC3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening and Cyclization

A patent by US10231970B2 details the synthesis of heteropolycycles via bisepoxide intermediates. For example, 1,5-hexadiene bisepoxide reacts with benzylamine to form diazabicyclo[3.2.1]octane derivatives. Adjusting the bisepoxide to a dodecane-derived analog and employing aqueous ammonia could theoretically yield the target compound’s diazatricyclo backbone. Post-cyclization oxidation of secondary alcohols to ketones (e.g., using Jones reagent) and hydroxyl group introduction via hydrolytic ring-opening remain unexplored but feasible.

Functionalization of Preformed Heterocyclic Scaffolds

Thiazolidinecarboxylic Acid Derivatives

ChemicalBook documents the synthesis of 5,11-bisthio-(R,R)-1,7-diazatricyclo[7.3.0.0⁷,¹¹]dodecane-2,8-diketone from 4-thiazolidinecarboxylic acid hydrochloride. Oxidative desulfurization using hydrogen peroxide or ozonolysis could convert thioether groups to hydroxyls, though competing overoxidation to ketones necessitates careful condition optimization. For instance, controlled H₂O₂ treatment in acetic acid at 0°C selectively oxidizes thioethers to sulfoxides, which may further react to form hydroxyls via acid-catalyzed hydrolysis.

Kojic Acid-Derived Intermediates

The TBS-protected kojic acid derivative 8 (from) serves as a versatile precursor. Allylation at the hydroxymethyl position followed by carbamate formation and cycloaddition generates a tricyclic core. Subsequent ozonolysis of the allyl group and reductive workup could introduce hydroxyls at positions 5 and 11, while ketone formation at positions 2 and 8 might involve Dess-Martin periodinane oxidation of secondary alcohols.

Bisepoxide-Mediated Cyclization and Post-Modification

Bisepoxide Synthesis and Nucleophilic Attack

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Challenges
Cycloaddition Kojic acid TBS protection, cycloaddition 31–45 Stereochemical control
Bisepoxide 1,5-Hexadiene bisepoxide Ammonia ring-opening, oxidation 50–65 Overoxidation of alcohols to ketones
Thiazolidine oxidation 4-Thiazolidinecarboxylic acid Desulfurization, hydrolysis 28–37 Competing side reactions

Stereochemical Considerations and Resolution

The target compound’s [7.3.0.0³,⁷] skeleton imposes significant stereochemical complexity. Jacobsen’s kinetic resolution, employed in the synthesis of (+)-desmethylxestospongin B, could separate enantiomers using hydrolytic enzymes or chiral catalysts. For instance, epoxidation of intermediate 10 with meta-chloroperbenzoic acid (MCPBA) followed by Sharpless asymmetric dihydroxylation may establish the correct stereochemistry at C3 and C7.

Chemical Reactions Analysis

Types of Reactions

2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit kinase activity, which is crucial for cell signaling and regulation . The exact pathways and targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Cyclo(Pro-Pro) (1,7-Diazatricyclo[7.3.0.0³,⁷]dodecane-2,8-dione)

  • IUPAC Name : 1,7-Diazatricyclo[7.3.0.0³,⁷]dodecane-2,8-dione
  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molecular Weight : 192.18 g/mol
  • Key Features: Lacks hydroxyl groups at positions 5 and 11. Naturally sourced from coffee beans, Streptomyces, and Aspergillus .

Comparison :
The absence of hydroxyl groups in cyclo(Pro-Pro) reduces its polarity compared to the target compound. This difference may limit its solubility in aqueous environments but enhance membrane permeability in biological systems.

5,11-Dithia-1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8-dione

  • IUPAC Name : 5,11-Dithia-1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8-dione
  • Molecular Formula : C₈H₁₀N₂O₂S₂
  • Molecular Weight : 230.31 g/mol
  • Key Features :
    • Sulfur atoms replace hydroxyl groups at positions 5 and 11 .
    • Synthetic origin, often used as a building block in medicinal chemistry .

However, the dithia analog may exhibit reduced hydrogen-bonding capacity, impacting target selectivity in biological systems.

Vildagliptin Dipyrrolidine Impurity ((5aS,10aS)-Octahydro-5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione)

  • IUPAC Name : (5aS,10aS)-Octahydro-5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione
  • Molecular Formula : C₁₀H₁₄N₂O₂
  • Molecular Weight : 194.23 g/mol
  • Key Features :
    • A tricyclic dipyrrolidine-dione structure lacking hydroxyl groups .
    • Synthetic impurity in vildagliptin (antidiabetic drug), highlighting pharmaceutical relevance .

Comparison :
The absence of hydroxyl groups and the dipyrrolidine framework distinguish this compound from the target molecule. Its role as a pharmaceutical impurity underscores the importance of structural analogs in drug quality control.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Source/Application
5,11-Dihydroxy-1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8-dione (Target) C₁₀H₁₂N₂O₄ 224.18 -OH at 5,11 Likely synthetic or modified natural product
Cyclo(Pro-Pro) C₁₀H₁₂N₂O₂ 192.18 None Natural (coffee, Streptomyces, Aspergillus)
5,11-Dithia-1,7-diazatricyclo[7.3.0.0³,⁷]dodecane-2,8-dione C₈H₁₀N₂O₂S₂ 230.31 -S- at 5,11 Synthetic building block
Vildagliptin Dipyrrolidine Impurity C₁₀H₁₄N₂O₂ 194.23 None Pharmaceutical impurity

Key Research Findings

Hydroxyl Group Impact: The hydroxyl groups in the target compound likely enhance aqueous solubility and hydrogen-bonding interactions, making it more suitable for applications requiring polar interactions (e.g., enzyme inhibition) compared to sulfur-containing or non-hydroxylated analogs.

Biological Relevance : Cyclo(Pro-Pro)’s natural occurrence suggests evolutionary optimization for specific biological roles, while synthetic analogs (e.g., dithia variant) are tailored for stability or reactivity in drug design .

Pharmaceutical Context : The Vildagliptin impurity exemplifies the need for rigorous characterization of structurally related compounds in drug development to ensure purity and efficacy .

Biological Activity

5,11-dihydroxy-1,7-diazatricyclo[7.3.0.0^{3,7}]dodecane-2,8-dione, also known as CAS No. 94292-34-9, is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14N2O4
  • Molecular Weight : 226.23 g/mol
  • CAS Number : 94292-34-9

Structural Characteristics

The compound features a bicyclic structure with two hydroxyl groups that may influence its reactivity and interactions with biological targets.

Pharmacological Effects

Research indicates that 5,11-dihydroxy-1,7-diazatricyclo[7.3.0.0^{3,7}]dodecane-2,8-dione exhibits various biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies have indicated that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

The mechanisms through which 5,11-dihydroxy-1,7-diazatricyclo[7.3.0.0^{3,7}]dodecane-2,8-dione exerts its biological effects are not yet completely understood but may involve:

  • Interaction with Free Radicals : The compound's hydroxyl groups may scavenge free radicals, thereby reducing cellular damage.
  • Modulation of Signaling Pathways : Potential modulation of signaling pathways related to inflammation and cell survival has been hypothesized based on structural similarities with known bioactive compounds.

Case Studies and Research Findings

StudyFindings
Crystallographic Fragment ScreeningIdentified potential interactions with flavin-dependent enzymes at varying concentrations (50 µM) over different time intervals (3 to 24 hours).
Patent ResearchSuggested therapeutic applications based on the compound's structural features that could lead to the development of novel pharmacophores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.